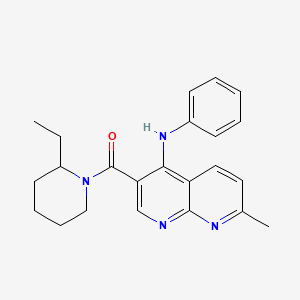

(2-Ethylpiperidin-1-yl)(7-methyl-4-(phenylamino)-1,8-naphthyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry processes. While specific synthetic routes may vary, it typically starts with the condensation of appropriate precursors. Researchers often employ techniques such as multistep reactions , cyclization , and functional group transformations to achieve the desired structure.

Molecular Structure Analysis

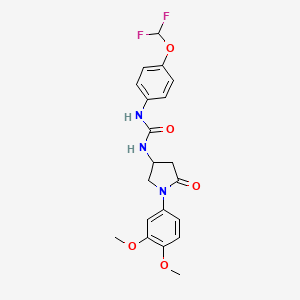

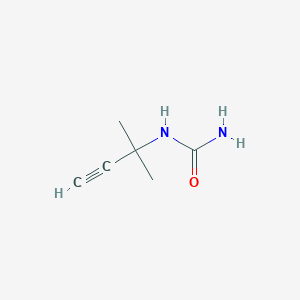

The molecular formula C24H28N4O provides insights into the composition of the compound. The presence of piperidine and naphthyridine moieties suggests potential biological activity. The methyl and phenylamino substituents contribute to its overall structure.

Chemical Reactions Analysis

(2-Ethylpiperidin-1-yl)(7-methyl-4-(phenylamino)-1,8-naphthyridin-3-yl)methanone may participate in various chemical reactions. Researchers investigate its reactivity, functional group transformations, and potential applications. Detailed studies are essential to uncover its behavior under different conditions.

Scientific Research Applications

Chemosensors for Transition Metal Ions

A study on naphthoquinone-based chemosensors for transition metal ions highlights the potential application of similar compounds in molecular recognition and sensing technologies. These chemosensors exhibit remarkable selectivity towards Cu2+ ions, changing color upon complexation. This indicates the utility of naphthyridine derivatives in developing sensitive and selective sensors for environmental and biological monitoring of metal ions (Gosavi-Mirkute et al., 2017).

Anticancer Activity

Naphthyridine derivatives have been explored for their pharmacological activities, including anticancer properties. A novel compound showed significant activity against human malignant melanoma cells, inducing cell death through necroptosis at low concentrations and apoptosis at high concentrations. This suggests potential therapeutic applications of naphthyridine derivatives in cancer treatment (Kong et al., 2018).

Tyrosinase Inhibition

Bi-pyridine compounds, related to the structural class of the queried compound, have been studied for their inhibition of mushroom tyrosinase, an enzyme involved in melanin biosynthesis. These inhibitors demonstrate potential applications in cosmetic and pharmaceutical formulations aimed at controlling pigmentation and melanin-related disorders (Karbassi et al., 2004).

Molecular Rearrangements

Research on the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines, producing various methanone derivatives, underscores the chemical versatility and potential for synthesizing a wide range of biologically active compounds. This chemical strategy can lead to the development of new therapeutic agents or functional materials (Chang et al., 2006).

Safety And Hazards

properties

IUPAC Name |

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-(2-ethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c1-3-18-11-7-8-14-27(18)23(28)20-15-24-22-19(13-12-16(2)25-22)21(20)26-17-9-5-4-6-10-17/h4-6,9-10,12-13,15,18H,3,7-8,11,14H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZZBHVLDOJNPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethylpiperidin-1-yl)(7-methyl-4-(phenylamino)-1,8-naphthyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

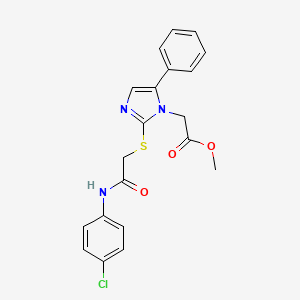

![Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate](/img/structure/B2711898.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2711903.png)

![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2711909.png)

![methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate](/img/structure/B2711911.png)

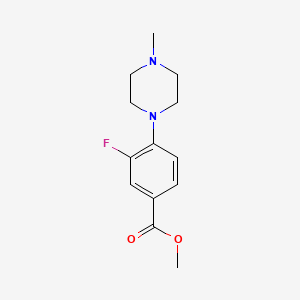

![2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2711916.png)